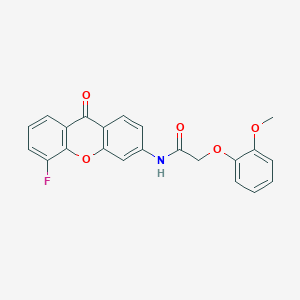

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide

描述

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide is a fluorinated acetamide derivative featuring a xanthenone core substituted with a fluoro group at position 5 and an acetamide moiety linked to a 2-methoxyphenoxy group.

属性

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO5/c1-27-17-7-2-3-8-18(17)28-12-20(25)24-13-9-10-14-19(11-13)29-22-15(21(14)26)5-4-6-16(22)23/h2-11H,12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVHVVMIVRDYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique xanthene core, which is substituted with a fluorine atom and a methoxyphenoxy group, contributing to its diverse applications in medicinal chemistry and biological research.

- Molecular Formula : C22H16FNO5

- Molecular Weight : 393.37 g/mol

- CAS Number : 886172-23-2

- Purity : Typically around 95%

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly as a ligand for peripheral benzodiazepine receptors (PBR). This interaction suggests potential therapeutic applications in areas such as neuropharmacology and cancer treatment.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The following mechanisms have been proposed based on current research:

- Receptor Binding : The compound shows high affinity for PBR, which is involved in various cellular processes including apoptosis and neuroprotection.

- Fluorescent Properties : Its xanthene structure provides intrinsic fluorescent properties, making it useful for biological imaging applications.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through activation of the intrinsic apoptotic pathway.

-

Neuroprotective Effects :

- In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| PBR Ligand | Binds to peripheral benzodiazepine receptors, modulating apoptosis | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Protects neurons from oxidative stress |

相似化合物的比较

Thiadiazole-Based Acetamide Derivatives ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but differ in their heterocyclic cores (1,3,4-thiadiazole instead of xanthenone). Key comparisons include:

| Compound | Core Structure | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5k | 1,3,4-Thiadiazole | 135–136 | 72 |

| 5l | 1,3,4-Thiadiazole | 138–140 | 68 |

| 5m | 1,3,4-Thiadiazole | 135–136 | 85 |

| Target Compound | Xanthenone | Not reported | N/A |

Key Observations :

- The thiadiazole analogs exhibit moderate-to-high yields (68–85%) and melting points clustered around 135–140°C, suggesting that the 2-(2-methoxyphenoxy)acetamide group contributes to thermal stability .

- The xanthenone core in the target compound may influence solubility or bioavailability differently due to its fused aromatic system.

Benzothiazole Acetamides ()

European Patent Application EP3348550A1 describes benzothiazole acetamides with trifluoromethyl substituents, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide .

| Compound | Core Structure | Key Substituents |

|---|---|---|

| Target Compound | Xanthenone | 5-Fluoro, 9-oxo |

| EP3348550A1 Example | Benzothiazole | 6-Trifluoromethyl |

Key Observations :

- Both compounds feature methoxyphenoxy acetamide side chains, which may influence receptor binding in therapeutic contexts.

Thiazolidinedione Acetamides with Hypoglycemic Activity ()

N-Substituted acetamides like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives exhibit significant hypoglycemic activity in mice.

| Feature | Target Compound | Thiazolidinedione Analogs |

|---|---|---|

| Core Functional Group | Xanthenone | Thiazolidinedione |

| Biological Activity | Not reported | Hypoglycemic (via PPAR-γ modulation) |

| Toxicity | Not reported | Low toxicity in liver/kidney (histopathology) |

Key Observations :

Fluorinated Acetamide Analogs ()

CAS No. 397-34-2 (N-(5-Fluoro-2-methoxyphenyl)acetamide) shares a fluorinated methoxyphenyl group with the target compound.

| Compound | Fluorine Position | Similarity Score |

|---|---|---|

| Target Compound | 5-Fluoro (xanthenone) | N/A |

| CAS 397-34-2 | 5-Fluoro (phenyl) | 0.84 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。